molecular formula C₂₅H₄₇NO₅ B583350 L-Glutamic acid, N-(1-oxohexadecyl)-, 1-(1,1-dimethylethyl) ester CAS No. 536721-25-2

L-Glutamic acid, N-(1-oxohexadecyl)-, 1-(1,1-dimethylethyl) ester

Cat. No.: B583350
CAS No.: 536721-25-2
M. Wt: 441.64
InChI Key: LXTVAOWDMLOIBO-NRFANRHFSA-M
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Description

L-Glutamic acid, N-(1-oxohexadecyl)-, 1-(1,1-dimethylethyl) ester is a synthetic organic compound with the molecular formula C25H47NO5 and a molecular weight of 441.64 g/mol . This compound is characterized by the presence of a glutamic acid backbone modified with a hexadecanoyl group and a tert-butyl ester group. It is often used in various chemical and biochemical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid, N-(1-oxohexadecyl)-, 1-(1,1-dimethylethyl) ester typically involves the acylation of L-glutamic acid with hexadecanoyl chloride followed by esterification with tert-butyl alcohol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation step. The esterification step may require an acid catalyst like sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, N-(1-oxohexadecyl)-, 1-(1,1-dimethylethyl) ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The hexadecanoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like pyridine to facilitate substitution reactions.

Major Products Formed

    Hydrolysis: Yields L-glutamic acid and hexadecanoic acid.

    Oxidation: Can produce various oxidized derivatives depending on the oxidizing agent and conditions.

    Substitution: Results in the formation of new acyl derivatives with different functional groups.

Scientific Research Applications

L-Glutamic acid, N-(1-oxohexadecyl)-, 1-(1,1-dimethylethyl) ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in modifying biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of L-Glutamic acid, N-(1-oxohexadecyl)-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. The compound’s ester and acyl groups allow it to modify proteins and other biomolecules, potentially altering their function and activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

L-Glutamic acid, N-(1-oxohexadecyl)-, 1-(1,1-dimethylethyl) ester can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4S)-4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H47NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(27)26-21(19-20-23(28)29)24(30)31-25(2,3)4/h21H,5-20H2,1-4H3,(H,26,27)(H,28,29)/p-1/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTVAOWDMLOIBO-NRFANRHFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46NO5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20850781
Record name 1-{[(2S)-1-tert-Butoxy-4-carboxylato-1-oxobutan-2-yl]amino}-1-oxohexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20850781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536721-25-2
Record name 1-{[(2S)-1-tert-Butoxy-4-carboxylato-1-oxobutan-2-yl]amino}-1-oxohexadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20850781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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